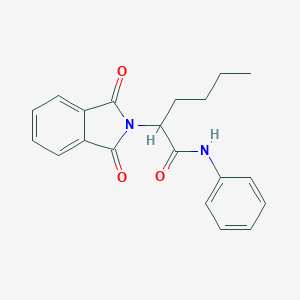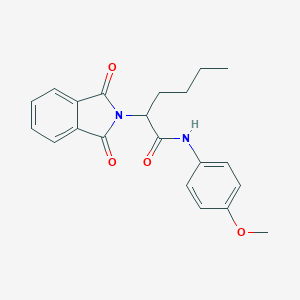![molecular formula C18H17N3O2 B410998 6-乙基-2,3-二甲氧基-6H-吲哚[2,3-b]喹喔啉 CAS No. 333439-92-2](/img/structure/B410998.png)
6-乙基-2,3-二甲氧基-6H-吲哚[2,3-b]喹喔啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The structure of 6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline consists of an indole fused with a quinoxaline ring, which contributes to its unique chemical and biological properties .
科学研究应用
6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
生化分析
Biochemical Properties
6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline is reported to show DNA duplex stabilization . This suggests that it interacts with DNA, potentially influencing the function of enzymes and proteins involved in DNA replication and repair .
Cellular Effects
This compound has been screened against various human cancer cell lines to evaluate its cytotoxic effect . Some derivatives of 6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline showed moderate cytotoxicity against human reproductive organ cell lines . This suggests that it may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline involves intercalation into the DNA helix . This disrupts processes vital for DNA replication .
Temporal Effects in Laboratory Settings
In laboratory settings, 6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline exhibits remarkable stability . It has shown 99.86% capacity retention over 49.5 hours of H-cell cycling . This suggests that the compound is stable over time and does not degrade significantly, which is important for long-term effects on cellular function .
准备方法
The synthesis of 6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine . This reaction is often catalyzed by Brønsted acids such as acetic acid, formic acid, or hydrochloric acid . Additionally, modern methods include the use of copper-doped CdS nanoparticles under microwave irradiation or cerium (IV) oxide nanoparticles in aqueous medium to achieve high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反应分析
6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, often using reagents like halogens or nitro compounds.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The primary mechanism of action of 6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline involves DNA intercalation . This process disrupts DNA replication and transcription, leading to cytotoxic effects. The compound’s ability to stabilize DNA duplexes and interact with proteins further contributes to its biological activities .
相似化合物的比较
6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives such as:
Ellipticine: A naturally occurring alkaloid with known antitumor properties.
6H-Indolo[2,3-b]quinoxaline: Exhibits similar DNA intercalating properties and biological activities.
1,2,3-Triazole derivatives: Known for their antimicrobial and cytostatic activities.
The uniqueness of 6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
属性
IUPAC Name |
6-ethyl-2,3-dimethoxyindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-4-21-14-8-6-5-7-11(14)17-18(21)20-13-10-16(23-3)15(22-2)9-12(13)19-17/h5-10H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYFIFVFXZCNQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE](/img/structure/B410915.png)
![2-[N-(benzenesulfonyl)-3-bromoanilino]-N-cyclopropylacetamide](/img/structure/B410916.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B410918.png)
![N-(1,3-benzothiazol-2-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide](/img/structure/B410919.png)
![2-hydroxy-2,2-bis(4-methoxyphenyl)-N'-[1-(4-methoxyphenyl)ethyl]-N'-methylacetohydrazide](/img/structure/B410922.png)
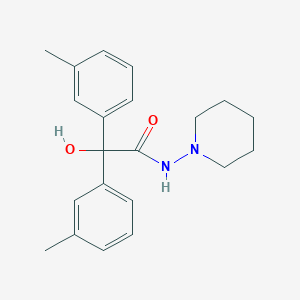
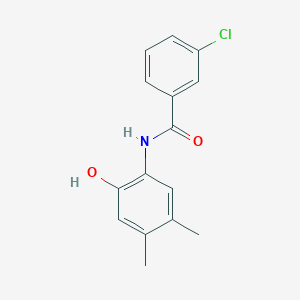
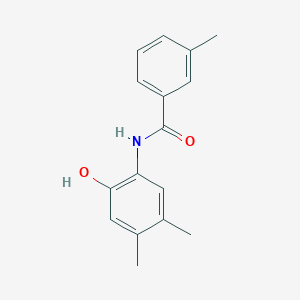
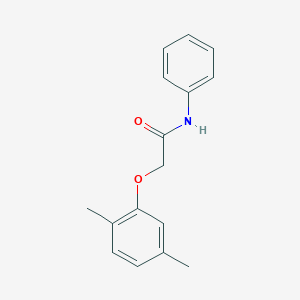

![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-(acetyloxy)benzoate](/img/structure/B410934.png)
